molecular formula C20H19ClN2O4S B2775628 methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 932970-12-2

methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2775628
CAS No.: 932970-12-2
M. Wt: 418.89
InChI Key: NQDXHPSMZGLVJQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with a unique structure that includes a methanobenzo[g][1,3,5]oxadiazocine core

Properties

IUPAC Name

methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S/c1-20-10-15(13-8-11(18(24)26-3)4-6-16(13)27-20)22-19(28)23(20)12-5-7-17(25-2)14(21)9-12/h4-9,15H,10H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDXHPSMZGLVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves multiple steps. One common route starts with the preparation of the core methanobenzo[g][1,3,5]oxadiazocine structure, followed by the introduction of the chloro and methoxy substituents on the phenyl ring. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the chloro group can produce the corresponding hydrocarbon.

Scientific Research Applications

Methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Research: Its interactions with biological molecules are of interest for understanding its potential effects in biological systems.

Mechanism of Action

The mechanism of action of methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

The uniqueness of methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[731

Biological Activity

Methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure with multiple functional groups, including chloro, methoxy, and sulfanylidene moieties. Its molecular formula is C20H18ClN3O3SC_{20}H_{18}ClN_3O_3S with a molecular weight of approximately 401.9 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H18ClN3O3SC_{20}H_{18}ClN_3O_3S
Molecular Weight401.9 g/mol
SolubilitySoluble in organic solvents
PurityTypically >95%

Research indicates that compounds similar to methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene have various mechanisms of action:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation : The compound may act as a selective estrogen receptor modulator (SERM), affecting hormone-related pathways.

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit tumor growth through enzyme modulation.
  • Anti-inflammatory Agents : Its antioxidant properties may help in reducing inflammation.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its protective effects against oxidative damage.

Case Studies

  • In Vitro Studies : A study demonstrated that methyl 10-(3-chloro-4-methoxyphenyl)-9-methyl-11-sulfanylidene significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Animal Models : In vivo studies on mice indicated that administration of the compound resulted in a notable decrease in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in humans, focusing on its application in treating breast cancer.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
In VitroInduced apoptosis in cancer cell lines
In VivoReduced tumor size in mice
Clinical TrialsOngoing trials for breast cancer treatment

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